molecular formula C4H3BrF2N2 B2846875 3-(bromodifluoromethyl)-1H-pyrazole CAS No. 2044797-26-2

3-(bromodifluoromethyl)-1H-pyrazole

Cat. No.: B2846875
CAS No.: 2044797-26-2
M. Wt: 196.983
InChI Key: FFTUQWMJMICUBW-UHFFFAOYSA-N
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Description

3-(Bromodifluoromethyl)-1H-pyrazole is an organofluorine compound characterized by the presence of a bromodifluoromethyl group attached to a pyrazole ring

Scientific Research Applications

3-(Bromodifluoromethyl)-1H-pyrazole has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromodifluoromethyl)-1H-pyrazole typically involves the introduction of a bromodifluoromethyl group to a pyrazole ring. One common method is the visible light-induced hydrobromodifluoromethylation of pyrazoles. This reaction is facilitated by the use of bromodifluoromethylated compounds as intermediates . The reaction conditions often involve the use of iridium catalysts under mild conditions to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromodifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iridium catalysts, triphenylphosphine, and various fluorinating agents. Reaction conditions often involve mild temperatures and the use of visible light to induce specific reactions.

Major Products Formed

The major products formed from these reactions include difluorocyclopentanones, substituted pyrazoles, and other fluorinated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(bromodifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromodifluoromethyl group can form halogen bonds with target molecules, influencing their biological activity. The compound’s unique structure allows it to interact with enzymes and other proteins, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromodifluoromethyl)-1H-pyrazole is unique due to its specific bromodifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex fluorinated molecules and the development of advanced materials.

Properties

IUPAC Name

5-[bromo(difluoro)methyl]-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTUQWMJMICUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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